Solubility and lipophilicity of methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate
Solubility and lipophilicity of methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate
An In-depth Technical Guide to the Solubility and Lipophilicity of Methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate
Abstract
Methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate is a unique chemical entity characterized by a rigid, three-dimensional bicyclo[2.2.2]octane (BCO) scaffold functionalized with a methyl ester and an iodine atom at the bridgehead positions. The BCO core is of significant interest in medicinal chemistry as a non-planar bioisostere for phenyl rings, often introduced to modulate a compound's physicochemical properties to enhance its drug-like characteristics.[1][2] This guide provides a comprehensive analysis of two critical properties of this molecule: solubility and lipophilicity. We will explore the theoretical underpinnings of how its distinct structural motifs influence these properties, present detailed experimental protocols for their empirical determination, and discuss the implications of these parameters in the context of research and pharmaceutical development.
Theoretical Framework: A Structure-Property Relationship Analysis
The physicochemical behavior of a molecule is intrinsically linked to its structure. For methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate, its solubility and lipophilicity are a direct consequence of the interplay between its three primary structural components: the hydrocarbon cage, the polar ester, and the halogen substituent.
Factors Influencing Solubility
Solubility, the ability of a solute to dissolve in a solvent, is governed by the principle of "like dissolves like".[3][4] This means polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents.
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The Bicyclo[2.2.2]octane (BCO) Core: This saturated, aliphatic cage is fundamentally nonpolar and hydrophobic. Its rigidity and three-dimensionality, however, can disrupt the efficient crystal lattice packing that is common with flat, aromatic structures. This disruption can lead to a lower melting point and, counterintuitively, an improvement in aqueous solubility compared to its planar aromatic counterparts.[2]
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The Methyl Ester Group (-COOCH₃): This functional group introduces polarity. The carbonyl oxygen and the ether oxygen can act as hydrogen bond acceptors, facilitating interactions with polar protic solvents like water. This group enhances the potential for aqueous solubility.
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The Iodine Atom (-I): As a large, heavy halogen, iodine significantly influences the molecule's properties. While the carbon-iodine bond possesses a dipole moment, the overall effect of large halogens is an increase in lipophilicity and a decrease in aqueous solubility.[5] This is due to the large, soft electron shell of iodine, which is highly polarizable and engages in strong van der Waals (London dispersion) forces with nonpolar environments.[5] Elemental iodine itself has very poor solubility in water.[6]
Overall Expectation for Solubility: The molecule is expected to have low aqueous solubility . The strong hydrophobic character of the BCO core and the large iodine atom will likely dominate over the modest solubilizing effect of the methyl ester group. Conversely, it should exhibit good solubility in nonpolar organic solvents like hexane and moderately polar solvents like dichloromethane or ethyl acetate.
Factors Influencing Lipophilicity (logP)
Lipophilicity, or "fat-loving," describes a compound's affinity for a nonpolar environment. It is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADMET).[7] It is most commonly quantified as the logarithm of the partition coefficient (logP) between n-octanol and water.[8][9]
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The Bicyclo[2.2.2]octane (BCO) Core: This large hydrocarbon framework is the primary driver of lipophilicity. In general, increasing the number of sp³-hybridized carbon atoms in a molecule increases its logP value.[10] The BCO scaffold is significantly more lipophilic than smaller bioisosteres like bicyclo[1.1.1]pentane.[2][11]
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The Methyl Ester Group (-COOCH₃): The polar nature of the ester group will decrease the molecule's overall lipophilicity relative to an unsubstituted BCO core.
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The Iodine Atom (-I): Halogens are well-known to increase lipophilicity.[5] The large size and polarizability of iodine make it a strong contributor to the overall lipophilic character of the molecule.
Overall Expectation for Lipophilicity: Methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate is expected to be a highly lipophilic compound with a positive logP value. The combined lipophilic contributions of the BCO cage and the iodine atom will far outweigh the polarity of the ester group.
In Silico Prediction of Physicochemical Properties
Before undertaking laboratory work, computational models provide a rapid and cost-effective means of estimating key molecular properties.[7] These predictions are invaluable in the early stages of research for prioritizing candidates for synthesis. Models like ESOL and various algorithms for calculating cLogP (calculated logP) use fragment-based or property-based methods to derive these values from the molecular structure alone.[12][13]
| Property | Predicted Value | Method/Comment |
| cLogP (Octanol/Water) | ~ 3.0 - 3.5 | Estimated based on similar structures. For comparison, the predicted LogKow for 4-cyano-bicyclo[2.2.2]octane-1-carboxylic acid is 1.32, but the larger, more polarizable iodine atom is expected to significantly increase lipophilicity over the cyano group.[14] |
| Aqueous Solubility (logS) | < -3.0 | Predicted to be poorly soluble to insoluble. This aligns with the high expected cLogP value. |
Note: These values are estimates derived from general principles and data on analogous structures. Experimental validation is essential.
Experimental Determination Protocols
To obtain definitive data, empirical measurement is required. The following sections detail the standard, self-validating protocols for determining solubility and lipophilicity.
Aqueous Solubility: The Shake-Flask Method
This method directly measures the saturation concentration of a compound in a solvent and is considered a benchmark for solubility determination.[15]
Protocol:
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Preparation: Add an excess amount of solid methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate to a known volume of purified water (e.g., 10 mg in 5 mL) in a sealed, inert vial. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.
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Equilibration: Agitate the vial in a temperature-controlled shaker bath (e.g., 25°C) for a sufficient period to reach equilibrium. For crystalline compounds, this may take 24-72 hours. A preliminary time-course study is recommended to determine when the dissolved concentration plateaus.
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Phase Separation: Cease agitation and allow the suspension to settle. Alternatively, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid.
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Sampling: Carefully withdraw a precise aliquot of the clear supernatant (the saturated aqueous solution).
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Quantification: Determine the concentration of the dissolved compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS). A calibration curve prepared with known concentrations of the compound is required for accurate quantification.
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Calculation: Express the solubility in units such as mg/mL, µg/mL, or moles/L (M).
Caption: Workflow for Shake-Flask Aqueous Solubility Determination.
Lipophilicity (logP): The Shake-Flask Method
This is the "gold standard" method for logP determination, directly measuring the partitioning of a compound between n-octanol and water.[8]
Protocol:
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Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate overnight. Use the corresponding saturated phase for the experiment to prevent volume changes during partitioning.
-
Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol.
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Partitioning: In a sealed vial, combine a precise volume of the n-octanol stock solution with a precise volume of pre-saturated water (e.g., 2 mL of octanol solution and 2 mL of water). The starting concentration should be low enough to avoid solubility issues in either phase.
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Equilibration: Agitate the vial vigorously for several hours (e.g., 2-4 hours) at a constant temperature to allow the compound to partition and reach equilibrium.
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Phase Separation: Centrifuge the vial to ensure complete separation of the two immiscible layers.
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Sampling: Carefully withdraw an aliquot from both the upper n-octanol phase and the lower aqueous phase.
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Quantification: Determine the concentration of the compound in each aliquot using a suitable analytical method (e.g., HPLC).
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Calculation: Calculate the partition coefficient (P) and logP as follows:
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P = [Concentration in octanol] / [Concentration in water]
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logP = log₁₀(P)
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Caption: Workflow for Shake-Flask logP Determination.
Lipophilicity (logP): The RP-HPLC Method
This is a rapid, indirect method that correlates a compound's retention time on a nonpolar stationary phase with its lipophilicity.[8][9] It is particularly useful for higher throughput screening.
Protocol:
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System Setup: Use a Reverse-Phase HPLC (RP-HPLC) system with a C18 column. The mobile phase is typically a mixture of an organic solvent (e.g., acetonitrile or methanol) and water/buffer.
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Calibration: Prepare a set of 5-7 standard compounds with well-established logP values that span the expected range of the test compound.
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Standard Analysis: Inject each standard compound and record its retention time (tᵣ). Also, determine the column dead time (t₀) by injecting a non-retained compound (e.g., uracil).
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Calibration Curve Construction: Calculate the capacity factor (k) for each standard: k = (tᵣ - t₀) / t₀. Plot log(k) versus the known logP values of the standards. A linear regression of this plot yields the calibration curve.
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Sample Analysis: Inject the methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate sample and determine its retention time and calculate its log(k) value.
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logP Determination: Interpolate the logP of the test compound from its log(k) value using the linear equation of the calibration curve.
Sources
- 1. Bicyclo[2.2.2]octane-1-carboxylic acid | 699-55-8 | Benchchem [benchchem.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. chem.ws [chem.ws]
- 4. Khan Academy [khanacademy.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Iodine and Iodine-Containing Compounds | Basicmedical Key [basicmedicalkey.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. chem.pg.edu.pl [chem.pg.edu.pl]
- 10. chemrxiv.org [chemrxiv.org]
- 11. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Predicting Aqueous Solubility - It's Harder Than It Looks [practicalcheminformatics.blogspot.com]
- 13. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks [arxiv.org]
- 14. CompTox Chemicals Dashboard [comptox.epa.gov]
- 15. quora.com [quora.com]
